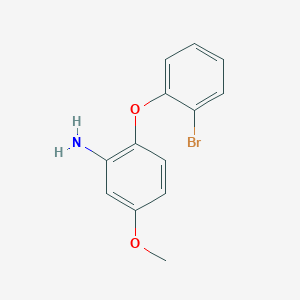![molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7](/img/structure/B11835784.png)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxaspiro[45]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is a chemical compound with the molecular formula C13H15ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be synthesized through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid or base under controlled temperature conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, ketones, and substituted aromatic compounds.
科学的研究の応用
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
- **1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(2-chlorophenyl)-
- **1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(3-chlorophenyl)-
- **Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is unique due to the specific position of the chlorophenyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
56327-02-7 |
|---|---|
分子式 |
C15H17ClO4 |
分子量 |
296.74 g/mol |
IUPAC名 |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18) |
InChIキー |
NQPPDXRENIUTHV-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
